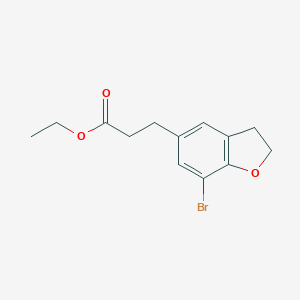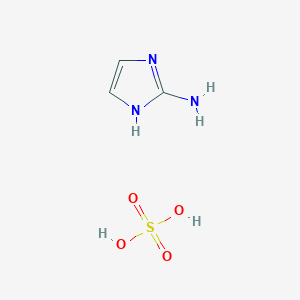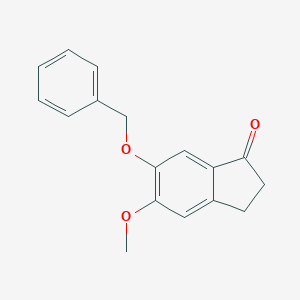![molecular formula C26H23NS B023349 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 109904-25-8](/img/structure/B23349.png)
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Vue d'ensemble
Description
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a chemical compound with the molecular formula C26H23NS . It has a molecular weight of 381.5 g/mol . The IUPAC name for this compound is 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridine .
Molecular Structure Analysis
The InChI string for 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2 . The canonical SMILES string is C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 495.2±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 76.3±3.0 kJ/mol . The flash point is 253.3±27.3 °C . The index of refraction is 1.653 . The molar refractivity is 117.9±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 4 freely rotating bonds . The topological polar surface area is 31.5 Ų .Applications De Recherche Scientifique
Synthesis of Prasugrel Hydrochloride
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is used as a key intermediate in the synthesis of prasugrel hydrochloride . Prasugrel is a thienopyridine ADP-receptor antagonist that has found extensive use as a major platelet inhibitor for the treatment of cardiovascular disease .
Development of Antitubulin Agents
Compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton, which includes 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been synthesized and evaluated for antiproliferative activity on a panel of cancer cell lines . These compounds have shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
Inhibition of Tubulin Polymerization
The same compounds mentioned above have also been evaluated for their inhibition of tubulin polymerization . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
4. Induction of Apoptosis in Cancer Cells Compounds derived from 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been found to be very effective in the induction of apoptosis in a dose-dependent manner . These compounds did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .
Synthesis of Clopidogrel
Propriétés
IUPAC Name |
5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZMCVLPGUJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548310 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109904-25-8 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)




![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)






